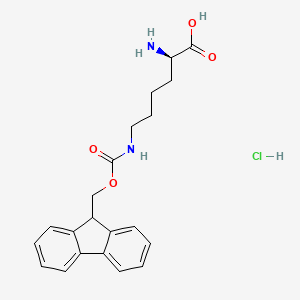

(2R)-2-Amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

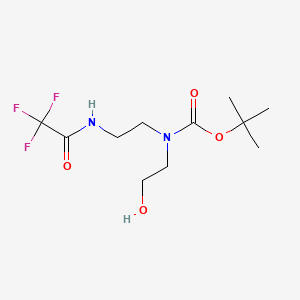

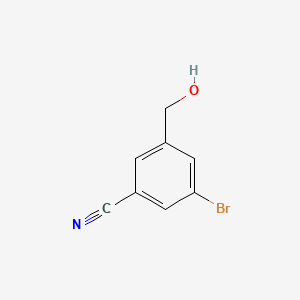

“(2R)-2-Amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride” is also known as Nalpha-Fmoc-D-lysine Hydrochloride or Fmoc-D-Lys-OH.HCl . It is a derivative of D-Lysine, which is the unnatural isomer of L-Lysine .

Molecular Structure Analysis

The molecular formula of this compound is C21H25ClN2O4 . The InChI Key is MVMZFAIUUXYFGY-FSRHSHDFSA-N . The SMILES representation is C1=CC=C2C (=C1)C (C3=CC=CC=C32)COC (=O)NC (CCCCN)C (=O)O.Cl .

Physical And Chemical Properties Analysis

This compound is a white to yellow crystalline powder . Its molecular weight is 404.89 g/mol .

Applications De Recherche Scientifique

Peptide Synthesis

This compound plays a prominent role in peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in the synthesis of peptides. It protects the amino group of the amino acid during peptide bond formation and can be selectively removed afterwards .

Drug Discovery

The compound is also used in drug discovery . The Fmoc group can be used to protect amino acids during the synthesis of complex molecules, such as pharmaceuticals. This allows for the precise construction of the desired molecule without unwanted side reactions.

C-H Activation Methodology

The compound has been derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .

Synthesis of Unnatural Chiral α–Amino Acids

The compound has been used in the synthesis of unnatural chiral α–amino acids . These amino acids can have applications in the development of new pharmaceuticals and in the study of protein structure and function.

Stability and Shelf-Life

The compound, when isolated as crystalline solids, is stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . This makes it suitable for use in long-term research projects.

Coupling Agents in Peptide Synthesis

The compound is useful as coupling agents in peptide synthesis . This means it can be used to link together different amino acids to form peptides, which are the building blocks of proteins.

Safety and Hazards

Mécanisme D'action

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could potentially influence the stability and efficacy of this compound . For instance, the Fmoc group can be removed under mildly acidic conditions, which is a key step in peptide synthesis.

Propriétés

IUPAC Name |

(2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4.ClH/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLVUEJQCVSAGF-FSRHSHDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

367272-52-4 |

Source

|

| Record name | D-Lysine, N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367272-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene](/img/structure/B592694.png)